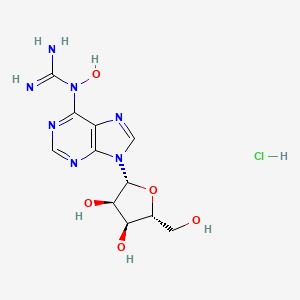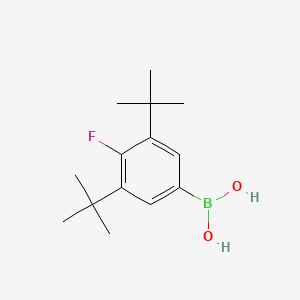
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and tert-butyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and cost efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is extensively used in organic synthesis for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. Its role in Suzuki-Miyaura coupling makes it invaluable for synthesizing biaryl structures, which are common motifs in many bioactive compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals, contributing to their biological activity and stability.
Industry: Beyond pharmaceuticals, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The primary mechanism by which (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
These steps are facilitated by the electronic and steric properties of the substituents on the phenyl ring, which influence the reactivity and selectivity of the reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the tert-butyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
(3,5-Di-tert-butylphenyl)boronic Acid: Similar steric properties but lacks the electron-withdrawing fluorine atom.
(4-Fluorophenyl)boronic Acid: Contains the fluorine substituent but lacks the bulky tert-butyl groups.
Uniqueness: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is unique due to the combination of steric hindrance from the tert-butyl groups and the electron-withdrawing effect of the fluorine atom. This unique combination influences its reactivity and selectivity in chemical reactions, making it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H22BFO2 |
|---|---|
Peso molecular |
252.13 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO2/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,17-18H,1-6H3 |
Clave InChI |
SEVGDJGRTDEVJT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)C(C)(C)C)F)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


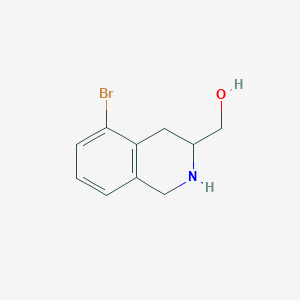
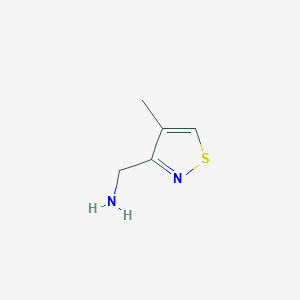
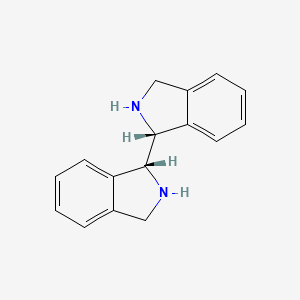
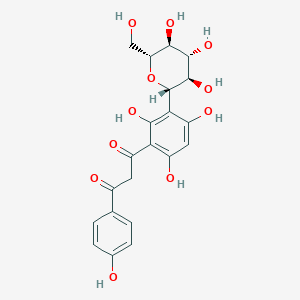
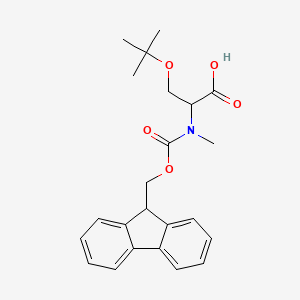
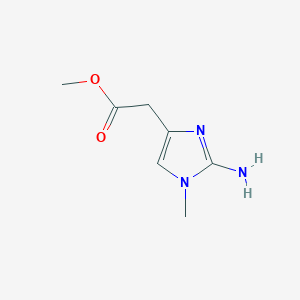
![2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)

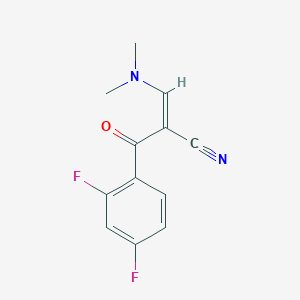
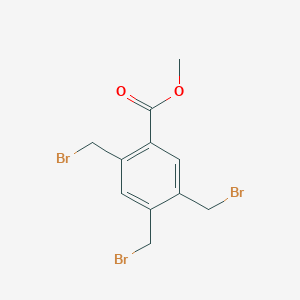
![Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12823619.png)

